8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Description
This compound features a pyrido[2,1-b][1,3,5]thiadiazine core, a bicyclic system fused with a thiadiazine ring. Key substituents include:
- 8-position: A 3-bromo-5-ethoxy-4-hydroxyphenyl group, contributing electron-withdrawing (Br) and electron-donating (ethoxy, hydroxyl) effects.
- 9-position: A carbonitrile group, enhancing polarity and influencing binding interactions.
- 6-position: A ketone, critical for hydrogen bonding and structural rigidity.
This structure is designed for bioactivity, likely targeting inflammatory pathways, as suggested by related derivatives in .
Properties
IUPAC Name |
8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O4S/c1-2-28-18-7-13(6-17(22)20(18)27)15-8-19(26)25-11-24(10-14-4-3-5-29-14)12-30-21(25)16(15)9-23/h3-7,15,27H,2,8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYUBJDJTJJNPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)CC4=CC=CO4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in the Pyrido[2,1-b][1,3,5]thiadiazine Family
Key Structural Differences :
- Target vs. III/V : Bromo vs. chloro substituents (higher atomic radius and polarizability in Br may enhance binding affinity). Furan vs. phenyl groups (furan’s lower aromaticity may reduce π-π stacking but improve metabolic clearance).
Heterocyclic Analogues with Shared Motifs
Functional Group Impact :
- Carbonitrile (Target vs. Pyranothiadiazolopyrimidines): Both exhibit strong IR peaks ~2200 cm⁻¹, confirming presence. Carbonitrile improves binding to hydrophobic pockets.
- Furan (Target) vs. Thiophene () : Furan’s oxygen vs. thiophene’s sulfur alters electron density; furan may reduce toxicity compared to sulfur-containing analogues.
Physical and Spectroscopic Properties
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